molecular formula C23H22N4O2S B6565745 N-(2-methoxy-5-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1021210-82-1

N-(2-methoxy-5-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B6565745
CAS No.: 1021210-82-1
M. Wt: 418.5 g/mol
InChI Key: ZVLWLHHANGIGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxy-5-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide features a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl group at position 2 and a sulfanyl acetamide bridge at position 2. The acetamide moiety is further modified with a 2-methoxy-5-methylphenyl group.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-15-4-7-17(8-5-15)18-13-20-23(24-10-11-27(20)26-18)30-14-22(28)25-19-12-16(2)6-9-21(19)29-3/h4-13H,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLWLHHANGIGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound with significant potential in biomedical research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Compound Overview

  • Molecular Formula : C26H22N4O2S
  • Molecular Weight : 454.5 g/mol
  • CAS Number : 1040669-53-1

The compound features a methoxy group, a methyl group, and a pyrazolo[1,5-a]pyrazin moiety, contributing to its diverse biological activities.

Research indicates that compounds with pyrazole derivatives exhibit various biological activities, particularly in cancer therapy. The mechanism often involves:

  • Induction of Apoptosis : Pyrazole derivatives can trigger programmed cell death in cancer cells by affecting intrinsic apoptosis pathways. For example, studies have shown that related compounds can down-regulate anti-apoptotic proteins like Bcl2 while up-regulating pro-apoptotic factors like Bax, leading to increased apoptosis in cancer cell lines such as K562 and A549 .
  • Cell Cycle Arrest : These compounds often induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating .

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound through various assays:

Cell LineIC50 (µM)Mechanism
MCF7 (breast)3.79Apoptosis induction
SF-268 (brain)12.50Cell cycle arrest
NCI-H460 (lung)42.30DNA interaction

The compound exhibited satisfactory cytotoxicity against several cancer cell lines, indicating its potential as a therapeutic agent .

Case Studies

  • Study on K562 Cells :
    • Objective : Investigate the effects of the compound on leukemia cells.
    • Method : K562 cells were treated with varying concentrations (20–120 µM) for 24–72 hours.
    • Results : The compound inhibited cell viability with an IC50 of 25 µM after 72 hours. It induced apoptosis and caused significant morphological changes in treated cells .
  • Study on A549 Cells :
    • Objective : Assess the cytotoxic effects against lung cancer cells.
    • Method : The compound was evaluated for its growth-inhibitory properties.
    • Results : Notable apoptosis was observed with an IC50 value indicating effective cytotoxicity and potential for further development as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle Variations

Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
  • Target Compound : Pyrazolo[1,5-a]pyrazine (two adjacent nitrogen atoms in the pyrazine ring).
  • Analog : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., cyclopenta[g]pyrazolo[1,5-a]pyrimidines in ) feature a pyrimidine ring with nitrogen atoms at positions 1 and 3.
  • Pyrazolo-pyrimidines are noted for anti-trypanosomal and anti-schistosomal activities .
Pyrazolo[1,5-a]pyrazine vs. Oxadiazole
  • Analog : N-(4-methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () replaces the pyrazine core with a 1,3,4-oxadiazole.
  • This substitution may alter enzyme inhibition profiles .

Substituent Effects on Aryl Groups

Compound Substituent on Pyrazine/Pyrimidine Acetamide Substituent Key Properties/Bioactivity Reference
Target Compound 2-(4-Methylphenyl) 2-Methoxy-5-methylphenyl Enhanced solubility (methoxy)
N-(5-Chloro-2-methylphenyl)-... 2-Phenyl 5-Chloro-2-methylphenyl Increased lipophilicity (Cl)
2-(4-Methoxyphenyl)-5-methyl-... (IV) 4-Methoxyphenyl Cyclopentane-fused core Hydrogen-bonding via methoxy group
N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide N/A 4-Methoxyphenyl Antimicrobial activity (amide moiety)
  • Electron-Donating Groups (e.g., Methoxy, Methyl) : Improve solubility and may enhance interactions with polar residues in target proteins .
  • Electron-Withdrawing Groups (e.g., Cl, Br) : Increase lipophilicity and may improve membrane permeability but reduce metabolic stability .

Sulfanyl Acetamide Bridge Modifications

  • Target Compound : The sulfanyl (S–) linkage connects the pyrazine core to the acetamide group.
  • Analog : 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () uses a similar S-alkylation strategy but with a bulkier diphenylmethyl group.
  • Impact : Bulky substituents (e.g., diphenylmethyl) may sterically hinder target binding, whereas smaller groups (e.g., 4-methylphenyl) favor tighter interactions .

Crystallographic and Physicochemical Insights

  • Hydrogen Bonding : Methoxy groups (as in the target) participate in C–H···O/N interactions, influencing crystal packing and solubility (e.g., ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.